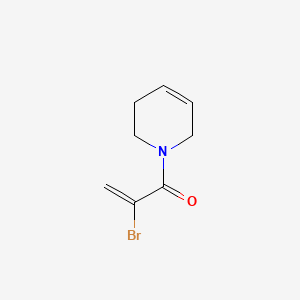![molecular formula C27H32ClN5O3 B593301 ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride CAS No. 1652591-81-5](/img/structure/B593301.png)
((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
Overview
Description
GSK484 is a highly potent and selective inhibitor of the enzyme peptidylarginine deiminase type-4 (PAD4)GSK484 has been developed by GlaxoSmithKline and is used as a chemical probe to study the role of PAD4 in various biological processes, including cancer, autoimmune diseases, and inflammatory conditions .
Scientific Research Applications
GSK484 has a wide range of scientific research applications, including:
Cancer Research: GSK484 is used to study the role of PAD4 in cancer, particularly in the regulation of gene expression and tumor progression.
Autoimmune Diseases: GSK484 is used to investigate the role of PAD4 in autoimmune diseases such as rheumatoid arthritis.
Inflammatory Conditions: GSK484 is used to study the role of PAD4 in inflammatory conditions, including the formation of neutrophil extracellular traps (NETs) during infections.
Epigenetics: GSK484 is used as a chemical probe to study the role of PAD4 in the regulation of gene expression through histone citrullination.
Mechanism of Action
Target of Action
GSK484, also known as GSK484 HCl or ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a chemical probe for Protein-arginine deiminase type-4 (PAD4) . PAD4 is a calcium-dependent enzyme that catalyzes the transformation of protein arginine residues into citrulline, releasing ammonia . PAD4 plays a key role in the histone code and has wide-ranging transcriptional and structural functions .
Mode of Action
GSK484 potently binds to the low-calcium form of PAD4 in a reversible manner (IC 50 of 50 nM) and is competitive with substrate . It binds at a different site from the amidines, a conformation of the PAD4 active site where part of the site is re-ordered to form a β-hairpin .
Biochemical Pathways
PAD4-dependent citrullination/deimination of histones plays a key role in the histone code . PAD4 is known to promote profound chromatin decondensation during the innate immune response to infection in neutrophils by mediating the formation of neutrophil extracellular traps (NETs) . GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of NETs in both mouse and human neutrophils .
Pharmacokinetics
GSK484 exhibits favourable pharmacokinetic profiles, with low-moderate clearance, and good volume of distribution and half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .
Result of Action
GSK484 is an inhibitor of cellular citrullination in primary neutrophils . It has been shown to enhance the radiosensitivity of triple-negative breast cancer (TNBC) cells and induce cell death by promoting DNA double-strand breaks . It also inhibits NET formation in both mouse and human neutrophils .
Action Environment
The action of GSK484 can be influenced by environmental factors such as calcium levels, as it binds to the low-calcium form of PAD4
Biochemical Analysis
Biochemical Properties
GSK484 demonstrates high affinity binding to PAD4 with IC50s of 50 nM in the absence of Calcium . In the presence of 2 mM Calcium, GSK484 shows notably lower potency (250 nM) . GSK484 inhibits PAD4 citrullination of benzoyl-arginine ethyl ester (BAEE) substrate in a concentration-dependent manner .
Cellular Effects
GSK484 has been shown to inhibit cellular citrullination in primary neutrophils . Further phenotypic profiling has confirmed its ability to inhibit the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils .
Molecular Mechanism
GSK484 binds to the low-calcium form of PAD4 in a reversible manner . It is competitive with substrate . Detailed crystallography work with this compound series has additionally demonstrated binding to a new conformation of the PAD4 active site where key residues are re-ordered to form a β-hairpin .
Temporal Effects in Laboratory Settings
GSK484 exhibits favorable pharmacokinetic profiles, with low-moderate clearance, and good volume of distribution and half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK484 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of the core structure, which involves the reaction of specific starting materials under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of GSK484 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of industrial-grade reagents, solvents, and equipment to ensure high yield and purity of the final product. The production process is designed to be cost-effective and scalable to meet the demand for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
GSK484 undergoes various chemical reactions, including binding to the low-calcium form of PAD4 in a reversible manner. This binding is competitive with the substrate and inhibits the enzyme’s activity. The compound also undergoes reactions with other proteins and enzymes in the presence of calcium ions .
Common Reagents and Conditions
The common reagents used in the reactions involving GSK484 include calcium ions, which are essential for the binding and inhibition of PAD4. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and concentration of reagents .
Major Products Formed
The major product formed from the reaction of GSK484 with PAD4 is the inhibited enzyme complex. This complex prevents the citrullination of target proteins, thereby modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
F-amidine and Cl-amidine: These are earlier generations of PAD inhibitors that are less selective and potent compared to GSK484.
Uniqueness of GSK484
GSK484 is unique in its high selectivity and potency for PAD4. It binds to the low-calcium form of the enzyme in a reversible manner, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its favorable pharmacokinetic profile and ability to inhibit NET formation in both mouse and human neutrophils further highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULKOGJHUZTANI-ADMBKAPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652591-81-5 | |
| Record name | Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the primary mechanism of action of GSK484?
A1: GSK484 functions as a selective inhibitor of PAD4. [, ] This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PAD4, GSK484 disrupts this post-translational modification, which plays a critical role in various cellular processes, including the formation of neutrophil extracellular traps (NETs). [, , , ]
Q2: How does GSK484's inhibition of PAD4 impact NET formation?
A2: NETs are web-like structures composed of DNA, histones, and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. PAD4 is essential for NET formation as it facilitates chromatin decondensation, a crucial step in NETosis (the process of NET release). GSK484 effectively blocks this process, thereby reducing NET formation. [, , ]
Q3: What are the downstream consequences of reduced NET formation due to GSK484 treatment?
A3: Studies have demonstrated that GSK484-mediated inhibition of NET formation can have several beneficial effects in disease models characterized by excessive or dysregulated NETosis. These include:
- Reduced inflammation: Excessive NET formation contributes to inflammation in various diseases. GSK484's ability to inhibit NETosis has been shown to attenuate inflammation in models of rheumatoid arthritis, traumatic brain injury, and stroke. [, , ]
- Improved endothelial function: NETs can damage endothelial cells, contributing to vascular dysfunction. GSK484 has been shown to protect endothelial integrity by reducing NET formation in models of atherosclerosis and stroke. [, ]
- Decreased tumor metastasis: Emerging evidence suggests that NETs may play a role in promoting tumor metastasis. GSK484 has demonstrated an ability to reduce tumor metastasis in a mouse breast cancer model, potentially by inhibiting NET formation. []
Q4: What is the molecular formula and weight of GSK484?
A4: The molecular formula of GSK484 is C27H31N5O3 • HCl, and its molecular weight is 506.04 g/mol.
Q5: Is there information available about the spectroscopic data of GSK484?
A5: Specific spectroscopic data for GSK484 is limited in the provided research articles. Further studies may delve deeper into characterizing GSK484 through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive understanding of its structural properties.
Q6: Has the material compatibility and stability of GSK484 been studied?
A6: While the provided research does not explicitly focus on material compatibility and stability, the in vitro and in vivo studies suggest that GSK484 is sufficiently stable under physiological conditions to exert its biological effects. Further research is needed to explore its stability under various storage conditions and in different formulations.
Q7: Does GSK484 possess any catalytic properties itself?
A7: GSK484 is primarily recognized as an enzyme inhibitor, specifically targeting PAD4. It does not exhibit intrinsic catalytic properties related to the reactions catalyzed by PAD4 or other enzymes. Its primary mode of action is to bind to PAD4 and prevent its catalytic activity.
Q8: Have computational methods been employed in the study of GSK484?
A8: While the provided articles primarily focus on experimental data, computational chemistry and modeling techniques like molecular docking and molecular dynamics simulations could offer valuable insights into the binding mode of GSK484 within the PAD4 active site. Further research incorporating such approaches could be beneficial in understanding the structural basis of GSK484's selectivity and potency.
Q9: What is known about the stability and formulation of GSK484?
A9: While the provided research does not offer detailed information about the stability and formulation of GSK484, it's important to note that these aspects are critical for translating any promising compound into a viable therapeutic. Future studies should address the stability of GSK484 under various conditions (temperature, pH, light exposure) and investigate suitable formulation strategies to improve its solubility, bioavailability, and ultimately, its therapeutic efficacy.
Q10: Are there standardized analytical methods for characterizing and quantifying GSK484?
A10: The provided research primarily focuses on the biological effects of GSK484 and lacks detailed information regarding specific analytical methods. Establishing reliable and validated analytical methods is essential for quality control during the development and manufacturing of GSK484 as a potential therapeutic. These methods may include high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques to ensure the purity, potency, and stability of the compound.
Q11: What in vitro and in vivo studies have been conducted on GSK484?
A11: A range of in vitro and in vivo studies have been conducted to investigate the efficacy of GSK484 in various disease models:
- Cancer: GSK484 enhanced the radiosensitivity of triple-negative breast cancer cells and inhibited tumor growth in vivo. [, ] It also reduced tumor metastasis in a mouse breast cancer model. []
- Renal ischemia-reperfusion injury: GSK484 attenuated remote lung injury following renal ischemia-reperfusion injury in mice. []
- Postoperative adhesions: Combined treatment with GSK484 and antithrombin effectively reduced postoperative adhesion formation in mice. []
- Arterial injury: Targeted delivery of GSK484 via nanoparticles reduced NETs release and preserved endothelial integrity in a mouse model of arterial erosion. [, ]
- Ovarian cancer: GSK484 showed promising results in vitro, inhibiting cell proliferation and inducing apoptosis in ovarian cancer cell lines. []
- Colorectal cancer: GSK484 increased the radiosensitivity of colorectal cancer cells and inhibited NET formation. []
- Fungal infection: GSK484 reduced NET formation and fungal dissemination in a mouse model of Candida albicans peritonitis. []
- Gastrointestinal injury: Treatment with GSK484 rescued stress-induced gastrointestinal injury in mice by inhibiting NETosis. []
- Esophageal squamous cell carcinoma: Depletion of CD276, a protein regulated by PAD4, inhibited tumorigenesis and progression, partly by reducing NETs formation. []
- Myocardial reperfusion injury: GSK484 ameliorated myocardial ischemia/reperfusion injury in mice by inhibiting NETosis. []
- Thrombosis in heparin-induced thrombocytopenia: GSK484 prevented thrombosis in a mouse model of heparin-induced thrombocytopenia by inhibiting NET formation. []
Q12: What is the current understanding of GSK484's toxicological profile?
A12: While the provided research highlights the therapeutic potential of GSK484 in various disease models, comprehensive toxicological studies are essential to ensure its safety for clinical use. Future research should focus on evaluating its toxicity profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity.
Q13: What are the potential drug delivery and targeting strategies for GSK484?
A13: Research has shown promise in utilizing nanoparticles for the targeted delivery of GSK484, particularly in the context of arterial injury. [, ] Developing efficient and targeted drug delivery systems could enhance the therapeutic efficacy of GSK484 while minimizing potential off-target effects.
Q14: Have any biomarkers been identified for monitoring GSK484's efficacy or toxicity?
A14: Identifying reliable biomarkers would be crucial for monitoring GSK484's therapeutic efficacy, treatment response, and potential adverse effects. While some studies have used citrullinated histone H3 (H3Cit) as a marker for NET formation, [] further research is needed to identify more specific and sensitive biomarkers for monitoring GSK484's activity in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


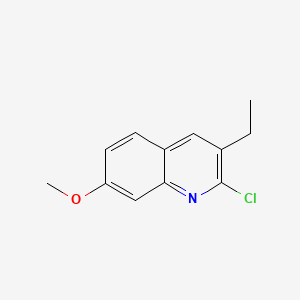

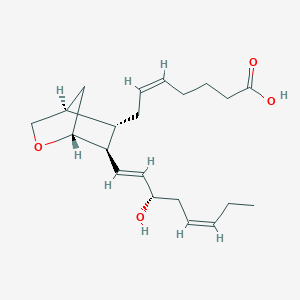

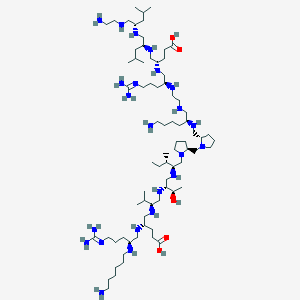


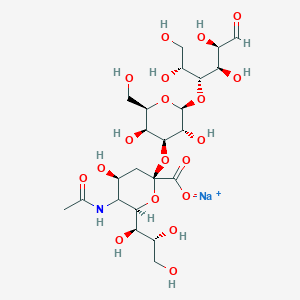
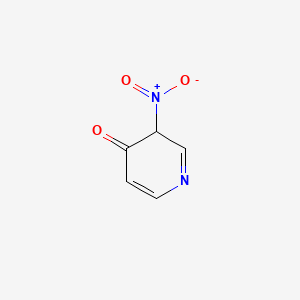
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

